molecular formula C26H23F4N9O B608144 Itacitinib CAS No. 1334298-90-6

Itacitinib

Cat. No. B608144
M. Wt: 553.51
InChI Key: KTBSXLIQKWEBRB-UHFFFAOYSA-N
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Patent
US08987443B2

Procedure details

To a 0.5-L flask equipped with a mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet was added a solution of crude 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile (8 free base, 31.38 g, 56.7 mmol) in acetone (220 mL) and adipic acid (8.7 g, 59.53 mmol, 1.05 equiv) at ambient temperature. The reaction mixture was then heated to reflux to give a solution. n-Heptane (220 mL) was gradually added to the reaction mixture at 40-50° C. in one hour. The resulting mixture was gradually cooled to ambient temperature in one hour and stirred at ambient temperature for an additional 16 hours. The solids were collected by filtration, washed with n-heptane (2×60 mL), and dried under vacuum at 50° C. with nitrogen sweeping to constant weight to afford 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile adipate (9, 34.0 g, 39.7 g theoretical, 85.6% for two steps) as a white to off-white solid. 9: 1H NMR (400 MHz, DMSO-d6) δ 12.16 (s, 1H), 12.05 (brs, 2H), 8.85 (s, 1H), 8.72 (s, 1H), 8.69 (d, J=4.7 Hz, 1H), 8.45 (s, 1H), 7.93 (t, J=4.7 Hz, 1H), 7.63 (dd, J=3.6, 2.3 Hz, 1H), 7.09 (dd, J=3.6, 1.7 Hz, 1H), δ 4.11 (dt, J=11.0, 4.4 Hz, 1H), 3.77 (d, J=7.8 Hz, 2H), 3.60 (t, J=7.8 Hz, 2H), 3.58 (s, 2H), 3.44 (dt, J=14.4, 4.6 Hz, 1H), 3.28 (t, J=10.4 Hz, 1H), 3.09 (ddd, J=13.2, 9.6, 3.2 Hz, 1H), 2.58 (tt, J=8.6, 3.5 Hz, 1H), 2.28-2.17 (m, 4H), 1.83-1.74 (m, 1H), 1.67 (d, J=11.0 Hz, 1H), 1.59-1.46 (m, 4H), 1.37-1.21 (m, 2H) ppm; 13C NMR (101 MHz, DMSO-d6) δ 174.38, 160.29, (153.52, 150.87), 152.20, 150.94, 149.63, (146.30, 146.25), 139.48, (134.79, 134.62), (135.08, 134.97, 134.74, 134.62, 134.38, 134.28, 134.04, 133.93), 129.21, 127.62, 126.84, 122.05, (124.75, 122.02, 119.29, 116.54), 117.39, 113.01, 99.99, 61.47, 60.50, 57.06, 44.24, 33.42, 30.70, 28.63, 27.89, 27.20, 24.07 ppm; C32H33F4N9O5 (MW 699.66; C26H23F4N9O for free base, MW, 553.51), LCMS (EI) m/e 554.0 (M++H).

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:38][C:39]#[N:40])[CH2:18][N:17]([CH:19]4[CH2:24][CH2:23][N:22]([C:25](=[O:37])[C:26]5[CH:31]=[CH:30][N:29]=[C:28]([C:32]([F:35])([F:34])[F:33])[C:27]=5[F:36])[CH2:21][CH2:20]4)[CH2:16]3)[CH:14]=2)=[N:3][CH:2]=1.[C:41]([OH:50])(=[O:49])[CH2:42][CH2:43][CH2:44][CH2:45][C:46]([OH:48])=[O:47].CCCCCCC>CC(C)=O>[C:41]([OH:50])(=[O:49])[CH2:42][CH2:43][CH2:44][CH2:45][C:46]([OH:48])=[O:47].[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:38][C:39]#[N:40])[CH2:18][N:17]([CH:19]4[CH2:20][CH2:21][N:22]([C:25](=[O:37])[C:26]5[CH:31]=[CH:30][N:29]=[C:28]([C:32]([F:35])([F:33])[F:34])[C:27]=5[F:36])[CH2:23][CH2:24]4)[CH2:16]3)[CH:14]=2)=[N:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
31.38 g
Type
reactant
Smiles
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C2CCN(CC2)C(C2=C(C(=NC=C2)C(F)(F)F)F)=O)CC#N
Name
Quantity
8.7 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
220 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for an additional 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0.5-L flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to give a solution
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with n-heptane (2×60 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. with nitrogen sweeping to constant weight

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O.N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C2CCN(CC2)C(C2=C(C(=NC=C2)C(F)(F)F)F)=O)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 85.6%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.